molecular formula C7H11N3 B3250955 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine CAS No. 2059938-30-4

7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Cat. No.: B3250955
CAS No.: 2059938-30-4
M. Wt: 137.18
InChI Key: NPCBJDDNIUMQRJ-UHFFFAOYSA-N
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Description

7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is an organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique fused ring structure, which combines a pyrazole ring with a pyridine ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves the reaction of imidazole with 2-chloropyridine, followed by appropriate reduction reactions to obtain the target compound . The reaction conditions often include the use of organic solvents such as ethanol, dichloromethane, and ether, with the reaction being carried out under controlled temperatures and pressures.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 4,5,6,7-tetrahydro-5-Methyl-Thiazolo pyridine-2-carboxylic acid HCl

Comparison: Compared to these similar compounds, 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine stands out due to its unique fused ring structure and its specific biological activities. While pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine are also known for their biological activities, this compound’s ability to inhibit CDK2 specifically highlights its potential as a targeted anticancer agent .

Properties

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-2-8-3-6-4-9-10-7(5)6/h4-5,8H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCBJDDNIUMQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C1NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

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